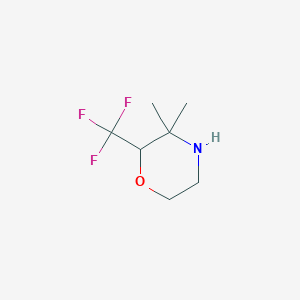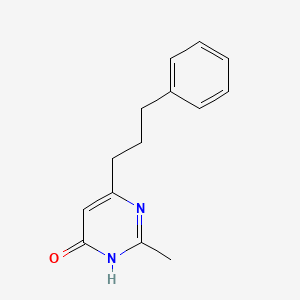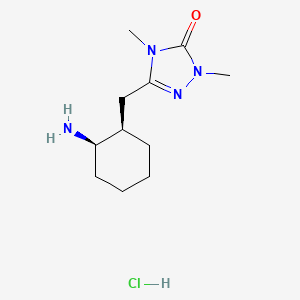
Rel-5-(((1R,2R)-2-aminocyclohexyl)methyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-5-(((1R,2R)-2-aminocyclohexyl)methyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group, an aminomethyl group, and a triazolone ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-5-(((1R,2R)-2-aminocyclohexyl)methyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride typically involves multiple steps:
Formation of the Cyclohexyl Group: The cyclohexyl group is synthesized through a series of hydrogenation reactions starting from benzene.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction, where an aldehyde reacts with ammonia in the presence of a reducing agent.
Formation of the Triazolone Ring: The triazolone ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.
Final Assembly: The final compound is assembled by linking the cyclohexyl and triazolone moieties through a methyl bridge, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve safety.
Automated Synthesis: For precise control over reaction parameters.
Purification Techniques: Such as crystallization and chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Rel-5-(((1R,2R)-2-aminocyclohexyl)methyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, thiols, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
科学的研究の応用
Rel-5-(((1R,2R)-2-aminocyclohexyl)methyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Rel-5-(((1R,2R)-2-aminocyclohexyl)methyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with Receptors: Modulating signal transduction pathways.
Alter Gene Expression: Influencing cellular functions and responses.
類似化合物との比較
Rel-5-(((1R,2R)-2-aminocyclohexyl)methyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride can be compared with similar compounds such as:
Cyclohexylamines: Differing in the presence of the triazolone ring.
Triazolones: Lacking the cyclohexyl and aminomethyl groups.
Aminomethyl Derivatives: Without the triazolone ring.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
特性
分子式 |
C11H21ClN4O |
|---|---|
分子量 |
260.76 g/mol |
IUPAC名 |
5-[[(1R,2R)-2-aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride |
InChI |
InChI=1S/C11H20N4O.ClH/c1-14-10(13-15(2)11(14)16)7-8-5-3-4-6-9(8)12;/h8-9H,3-7,12H2,1-2H3;1H/t8-,9-;/m1./s1 |
InChIキー |
MNMYFOCKLSIYAK-VTLYIQCISA-N |
異性体SMILES |
CN1C(=NN(C1=O)C)C[C@H]2CCCC[C@H]2N.Cl |
正規SMILES |
CN1C(=NN(C1=O)C)CC2CCCCC2N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13346501.png)
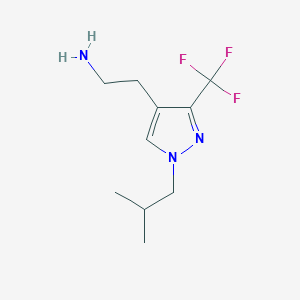
![Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13346511.png)
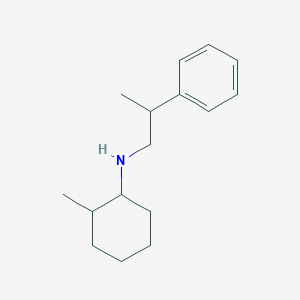
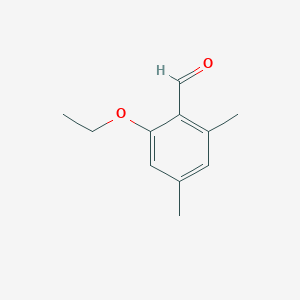

![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13346532.png)
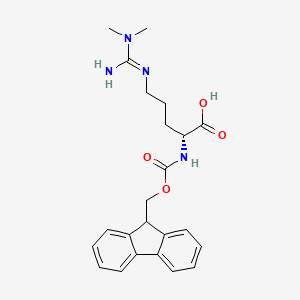


![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one](/img/structure/B13346569.png)
